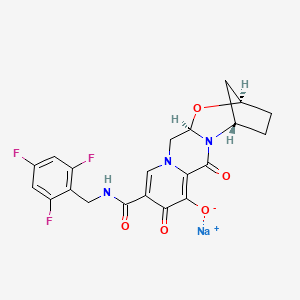

Bictegravir sodium

Overview

Description

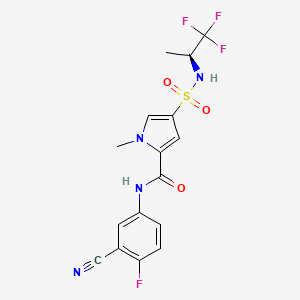

Bictegravir sodium is a second-generation integrase strand transfer inhibitor (INSTI) used primarily in the treatment of HIV-1 infection. It was developed by Gilead Sciences and is a key component of the fixed-dose combination drug Biktarvy, which also includes emtricitabine and tenofovir alafenamide . This compound works by inhibiting the integration of viral DNA into the host genome, thus preventing the replication of the virus .

Preparation Methods

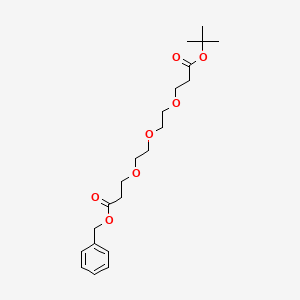

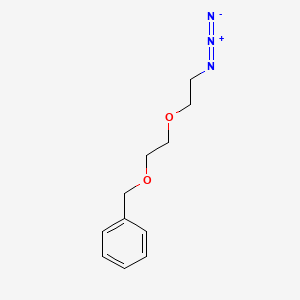

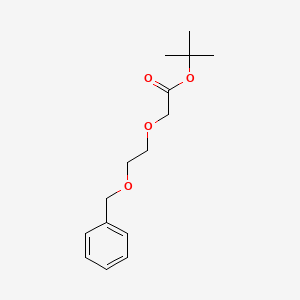

Synthetic Routes and Reaction Conditions

The synthesis of bictegravir sodium involves multiple steps, starting from the preparation of key intermediates. One of the synthetic routes includes the formation of a polycyclic carbamoylpyridone structure, which is then treated with sodium hydroxide to form the sodium salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of this compound focuses on optimizing yield and purity. The process involves the crystallization of this compound to obtain a stable and bioavailable form. The crystalline form A of this compound is preferred due to its lower hygroscopicity and better solubility in biological media . The production process also includes rigorous quality control measures to ensure consistency and efficacy of the drug .

Chemical Reactions Analysis

Types of Reactions

Bictegravir sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its activity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to maintain the integrity of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have altered pharmacological properties. These derivatives are often studied to understand the structure-activity relationship and to develop more effective treatments .

Scientific Research Applications

Bictegravir sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a model compound to study integrase inhibitors and their interactions with viral DNA.

Biology: Research on this compound helps in understanding the mechanisms of viral replication and the development of resistance.

Medicine: This compound is a crucial component of antiretroviral therapy for HIV-1 infection, providing a highly effective treatment option with a favorable safety profile

Mechanism of Action

Bictegravir sodium exerts its effects by inhibiting the strand transfer activity of HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome. By binding to the active site of the integrase enzyme, this compound prevents the formation of covalent bonds between the viral DNA and the host DNA, thereby blocking viral replication . The primary molecular targets are the integrase enzyme and the viral DNA, and the pathways involved include the inhibition of viral integration and subsequent replication .

Comparison with Similar Compounds

Bictegravir sodium is compared with other integrase inhibitors such as dolutegravir, raltegravir, and elvitegravir:

Dolutegravir: Both this compound and dolutegravir are second-generation integrase inhibitors with high efficacy and a favorable safety profile.

Raltegravir: Raltegravir is a first-generation integrase inhibitor with a shorter half-life and a higher pill burden compared to this compound.

Elvitegravir: Elvitegravir requires a pharmacokinetic booster (cobicistat) for optimal efficacy, whereas this compound does not.

The uniqueness of this compound lies in its high barrier to resistance, once-daily dosing, and minimal drug-drug interactions, making it a preferred choice for antiretroviral therapy .

Properties

IUPAC Name |

sodium;(1S,11R,13R)-3,6-dioxo-7-[(2,4,6-trifluorophenyl)methylcarbamoyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-dien-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O5.Na/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28;/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30);/q;+1/p-1/t10-,11+,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNFBIVCQMPPJC-FQYDJHLKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)[O-])C(=O)NCC5=C(C=C(C=C5F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1N3[C@H](O2)CN4C=C(C(=O)C(=C4C3=O)[O-])C(=O)NCC5=C(C=C(C=C5F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027938 | |

| Record name | Bictegravir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807988-02-8 | |

| Record name | Bictegravir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807988028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bictegravir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BICTEGRAVIR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L5MP1Y7W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B606048.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)